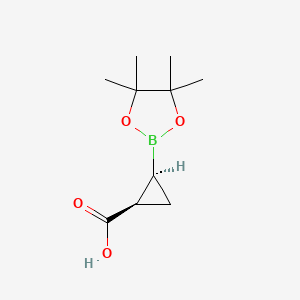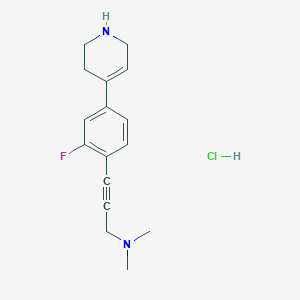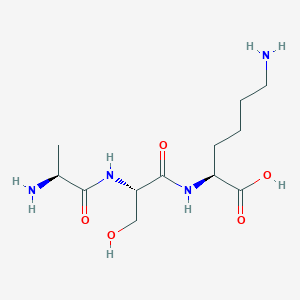
Ala-Ser-Lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-Ser-Lys is a tripeptide composed of three amino acids: alanine, serine, and lysine. Tripeptides like this compound are short chains of amino acids linked by peptide bonds. These compounds play crucial roles in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ser-Lys involves the formation of peptide bonds between the amino acids alanine, serine, and lysine. The process typically requires the protection of amino and carboxyl groups to prevent unwanted side reactions. The steps include:
Protection of Functional Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) for amino groups and methyl or ethyl esters for carboxyl groups are used.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to form peptide bonds.
Deprotection: The protecting groups are removed under mild conditions to yield the desired tripeptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The process is automated and allows for efficient and high-yield production of peptides .
Chemical Reactions Analysis
Types of Reactions
Ala-Ser-Lys can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can lead to the formation of reduced peptide bonds .
Scientific Research Applications
Ala-Ser-Lys has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a role in understanding protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Ala-Ser-Lys involves interactions with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like peptide amidases, which catalyze the cleavage of peptide bonds. The catalytic mechanism typically involves nucleophilic attack by serine on the carbonyl group of the substrate, forming a tetrahedral intermediate .
Comparison with Similar Compounds
Similar Compounds
Gly-Ser-Lys: Similar structure but with glycine instead of alanine.
Ala-Gly-Lys: Contains glycine instead of serine.
Ala-Ser-Val: Contains valine instead of lysine.
Uniqueness
Ala-Ser-Lys is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides a positively charged side chain, influencing its interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C12H24N4O5 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O5/c1-7(14)10(18)16-9(6-17)11(19)15-8(12(20)21)4-2-3-5-13/h7-9,17H,2-6,13-14H2,1H3,(H,15,19)(H,16,18)(H,20,21)/t7-,8-,9-/m0/s1 |
InChI Key |
MMLHRUJLOUSRJX-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


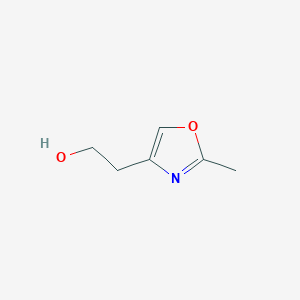


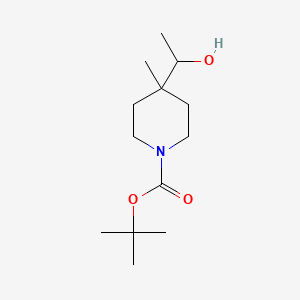
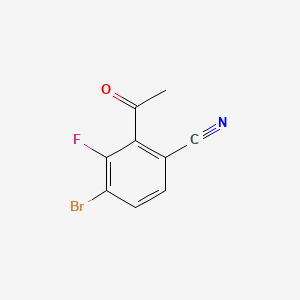
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

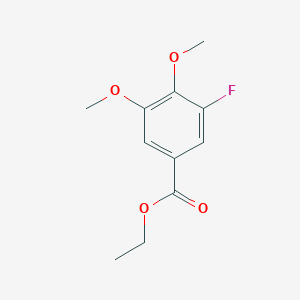
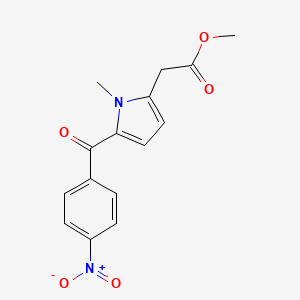
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
